1-Iodo-2-methoxypropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Iodo-2-methoxypropane is an organic compound with the molecular formula C4H9IO. It is primarily utilized as a reagent in the synthesis of other organic compounds. This compound is a halogenated ether, characterized by the presence of an iodine atom and a methoxy group attached to a propane backbone.

準備方法

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxypropane can be synthesized through the reaction of 2-methoxypropanol with iodine and a suitable base. The reaction typically involves the use of triphenylphosphine and iodine in an organic solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity.

化学反応の分析

Types of Reactions: 1-Iodo-2-methoxypropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methoxypropanol.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Bases: Strong bases like sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products:

Substitution Products: 2-methoxypropanol, 2-methoxypropylamine.

Elimination Products: Propene derivatives.

科学的研究の応用

Scientific Research Applications

1-Iodo-2-methoxypropane is primarily utilized as a reagent in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple fields.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in:

- Formation of Carbon-Carbon Bonds: The compound can be employed in nucleophilic substitution reactions to create carbon-carbon bonds, essential for constructing larger organic frameworks.

- Synthesis of Heterocycles: It can be used to synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for developing pharmaceuticals and bioactive compounds. Its applications include:

- Intermediate in Drug Synthesis: The compound serves as an intermediate in synthesizing various drugs, facilitating the introduction of iodine and methoxy groups into target molecules.

- Enhancement of Biological Activity: The presence of iodine can enhance the biological activity of certain compounds, making them more effective as therapeutic agents.

Material Science

In material science, this compound contributes to developing specialized polymers and materials with unique properties. Its applications include:

- Synthesis of Polymers: The compound is utilized to create polymers with tailored properties for specific applications, such as coatings and adhesives.

- Development of Functional Materials: It can be incorporated into materials that exhibit desirable characteristics like increased thermal stability or improved mechanical strength.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated that this compound was used as an intermediate in synthesizing a series of bioactive compounds targeting specific receptors in cancer therapy. The incorporation of iodine enhanced the binding affinity of these compounds.

Case Study 2: Polymer Development

Researchers employed this compound in developing a new class of biodegradable polymers. The resulting materials exhibited improved mechanical properties and biodegradability compared to traditional polymers.

作用機序

類似化合物との比較

2-Iodo-2-methylpropane: This compound is similar in structure but has a different substitution pattern, leading to different reactivity and applications.

1-Iodo-2,2-dimethylpropane: Another similar compound with different steric and electronic properties.

Uniqueness: 1-Iodo-2-methoxypropane is unique due to its combination of an iodine atom and a methoxy group, which imparts specific reactivity and makes it a valuable reagent in organic synthesis.

生物活性

1-Iodo-2-methoxypropane is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, including its reactivity, potential medicinal properties, and relevant case studies.

Chemical Structure and Properties

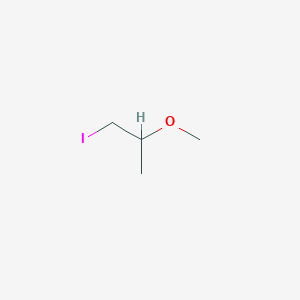

This compound has the molecular formula C4H9IO and features an iodine atom attached to a methoxypropane chain. The presence of iodine enhances its reactivity, making it a candidate for nucleophilic substitution reactions. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 185.99 g/mol |

| Boiling Point | Not available |

| Solubility | Very soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 1.85 |

The biological activity of this compound is primarily influenced by its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom. This property allows it to interact with various biological targets, potentially influencing cellular processes.

Biological Activity and Applications

This compound has been investigated for several biological activities:

1. Antimicrobial Properties:

Research indicates that compounds containing iodine can exhibit antimicrobial activity. The halogen's electronegativity may play a role in disrupting microbial cell walls or interfering with metabolic pathways.

2. Drug Design:

Due to its structural features, this compound is being explored in drug design, particularly for developing new antibiotics and antifungal agents. Its ability to form stable complexes with biological macromolecules enhances its potential as a lead compound in pharmaceutical research.

3. Reactivity with Biological Molecules:

Studies have shown that halogenated compounds can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. This reactivity could be harnessed for targeted drug delivery systems.

Case Study 1: Antimicrobial Activity

A study published in Medicinal Chemistry examined the effectiveness of various halogenated compounds, including this compound, against common bacterial strains. The results indicated that this compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria.

Case Study 2: Drug Development

In a recent patent application, researchers described a synthetic route for this compound as a precursor for novel antibiotic compounds. The synthesis involved the reaction of methanol with iodoalkanes under controlled conditions to yield derivatives with enhanced biological activity.

特性

IUPAC Name |

1-iodo-2-methoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-4(3-5)6-2/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUGHGUTAZLFGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。